

(-)-2-Phenylpropylamine solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(-)-2-Phenylpropylamine	
Cat. No.:	B096721	Get Quote

An In-depth Technical Guide on the Solubility and Stability of (-)-2-Phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-2-Phenylpropylamine, also known as β-methylphenethylamine, is a primary amine and a positional isomer of amphetamine.[1][2] Its chemical structure, comprising a phenyl group and a propyl chain with a chiral center, influences its physicochemical properties, including solubility and stability.[2] This technical guide provides a comprehensive overview of the available data on the solubility and stability of (-)-2-Phenylpropylamine, outlines detailed experimental protocols for their determination, and presents visualizations of a key signaling pathway and experimental workflows.

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The presence of both a hydrophobic phenyl group and a hydrophilic amine group in **(-)-2-Phenylpropylamine** results in varied solubility depending on the solvent.[3]

Qualitative Solubility

(-)-2-Phenylpropylamine is generally characterized as being soluble in organic solvents and having limited solubility in water.[4] As a basic compound, its solubility in aqueous solutions is expected to increase in acidic conditions due to the formation of a more soluble salt.[5][6]



Quantitative Solubility Data

Specific quantitative solubility data for **(-)-2-Phenylpropylamine** is not extensively available in the public domain. However, some physical properties have been reported for the racemic mixture (β-methylphenethylamine), which can provide an indication of its characteristics.

Table 1: Physical Properties and Qualitative Solubility of β-Methylphenethylamine

Property/Solvent	Value/Observation	Reference(s)
Physical State	Colorless to pale yellow liquid	[7][8]
Density	0.93 g/mL at 25 °C	[4]
Boiling Point	80 °C at 10 mmHg	[9]
Water	Slightly soluble	[7]
Organic Solvents	Soluble	[7]
Chloroform	Soluble	[10]
Ethyl Acetate	Soluble	[10]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of **(-)-2-Phenylpropylamine** in various solvents. This protocol is based on standard laboratory procedures for amine solubility testing.[3][11][12]

Objective: To determine the concentration of **(-)-2-Phenylpropylamine** in a saturated solution of a specific solvent at a controlled temperature.

Materials:

• (-)-2-Phenylpropylamine

- Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, chloroform)
- Analytical balance



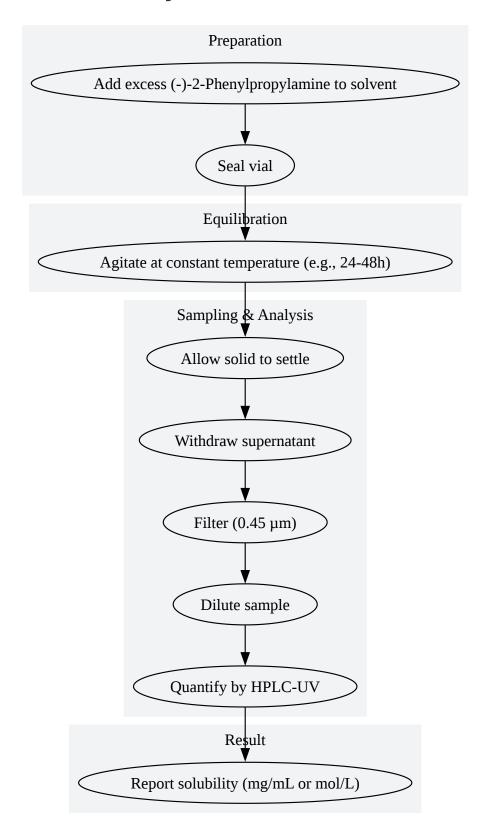
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringes and syringe filters (0.45 μm)
- Volumetric flasks
- Validated analytical method (e.g., HPLC-UV)

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of (-)-2-Phenylpropylamine
 to a vial containing a known volume of the selected solvent. The presence of undissolved
 solid is crucial to ensure saturation.
- Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
- Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.
- Filtration: Immediately filter the collected supernatant through a 0.45 μm syringe filter into a clean vial to remove any undissolved particles.
- Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of **(-)-2-Phenylpropylamine**.
- Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.



Workflow for Solubility Determination



Click to download full resolution via product page



Stability

Assessing the stability of a drug substance is a mandatory regulatory requirement to ensure its quality, safety, and efficacy throughout its shelf life.[13][14] Stability studies involve subjecting the compound to various stress conditions to identify potential degradation products and establish degradation pathways.[14]

Stability Profile

Specific stability data for **(-)-2-Phenylpropylamine** is not readily available in published literature. However, studies on amphetamine and its derivatives suggest that these compounds are generally stable in biological matrices under typical storage conditions.[15] For pharmaceutical development, a forced degradation study is necessary to determine the intrinsic stability of **(-)-2-Phenylpropylamine**.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on (-)-2-Phenylpropylamine based on ICH guidelines.[13][16][17]

Objective: To identify the degradation products and pathways of **(-)-2-Phenylpropylamine** under various stress conditions and to develop a stability-indicating analytical method.

Materials:

- (-)-2-Phenylpropylamine
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Calibrated photostability chamber
- Calibrated oven
- Validated stability-indicating HPLC method



Procedure:

- Acid Hydrolysis:
 - Dissolve (-)-2-Phenylpropylamine in a suitable solvent and add a solution of HCl (e.g., 0.1 M to 1 M).
 - Heat the solution (e.g., at 60-80 °C) for a specified duration.
 - Withdraw samples at different time points, neutralize, and analyze by HPLC.
- Base Hydrolysis:
 - Dissolve (-)-2-Phenylpropylamine in a suitable solvent and add a solution of NaOH (e.g., 0.1 M to 1 M).
 - Maintain the solution at room temperature or elevated temperature for a specified duration.
 - Withdraw samples at different time points, neutralize, and analyze by HPLC.
- Oxidative Degradation:
 - Dissolve (-)-2-Phenylpropylamine in a suitable solvent and add a solution of H₂O₂ (e.g., 3-30%).
 - Keep the solution at room temperature or elevated temperature for a specified duration.
 - Withdraw samples at different time points and analyze by HPLC.
- Thermal Degradation:
 - Expose a solid sample of (-)-2-Phenylpropylamine to dry heat in an oven (e.g., at 60-80
 °C) for a specified duration.
 - Dissolve the stressed sample in a suitable solvent and analyze by HPLC.
- · Photostability:

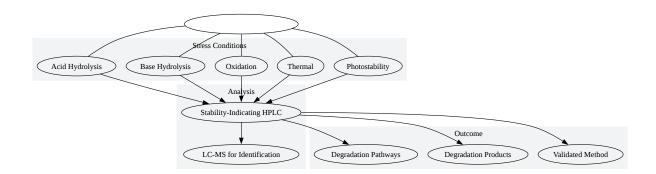


- Expose a solid sample and a solution of (-)-2-Phenylpropylamine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
- Analyze the stressed samples by HPLC. A dark control should be run in parallel.

Analysis and Method Validation:

- Analyze all stressed samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.[18][19]
- The method should be validated to be "stability-indicating," meaning it can separate the parent drug from all significant degradation products.[20][21][22]
- Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification and characterization of degradation products.[19]

Workflow for Forced Degradation Study



Click to download full resolution via product page



Biological Interactions and Signaling Pathways

(-)-2-Phenylpropylamine is known to interact with key neurochemical systems. Its primary mechanisms of action involve agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and interaction with monoamine oxidase (MAO) enzymes.[15][23]

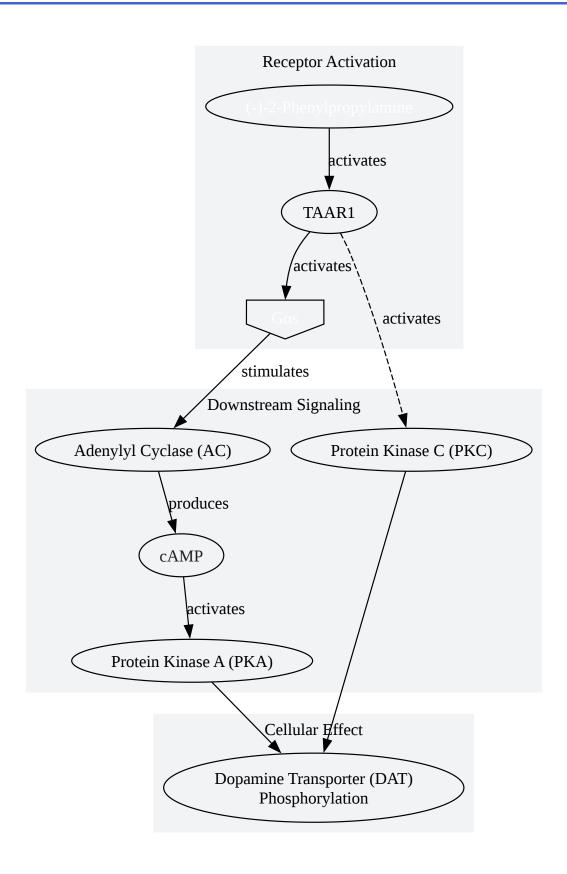
TAAR1 Agonism

(-)-2-Phenylpropylamine, like amphetamine, is an agonist of TAAR1, a G protein-coupled receptor (GPCR) that modulates monoaminergic systems.[1][23] Activation of TAAR1 initiates a signaling cascade that can influence the release of neurotransmitters such as dopamine.[24] [25]

TAAR1 Signaling Pathway

The activation of TAAR1 can lead to the stimulation of adenylyl cyclase (AC) via Gαs proteins, resulting in an increase in cyclic AMP (cAMP) levels.[24] cAMP, in turn, activates Protein Kinase A (PKA). TAAR1 signaling can also involve Protein Kinase C (PKC).[25][26] These pathways can ultimately lead to the phosphorylation of dopamine transporters (DAT), affecting dopamine homeostasis.[25]





Click to download full resolution via product page



Interaction with Monoamine Oxidase (MAO)

(-)-2-Phenylpropylamine and its enantiomers have been shown to inhibit both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[15] These enzymes are responsible for the degradation of monoamine neurotransmitters.[27] Inhibition of MAO can lead to increased levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain. [15] The interaction with MAO is a critical aspect of the pharmacological profile of phenylpropylamine derivatives.[27][28][29]

Conclusion

This technical guide has synthesized the available information on the solubility and stability of (-)-2-Phenylpropylamine. While specific quantitative data is limited, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers and drug development professionals. The visualization of the TAAR1 signaling pathway and experimental workflows provides a clear understanding of its biological context and the methodologies for its physicochemical characterization. Further empirical studies are necessary to generate comprehensive quantitative solubility and stability data to fully support formulation development and regulatory submissions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. β-Methylphenethylamine Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www1.udel.edu [www1.udel.edu]

Foundational & Exploratory





- 7. Beta-Methylphenethylamine (BMPEA): Uses, Benefits, Safety, Side Effects & Research in China [nj-finechem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 2-PHENYLPROPYLAMINE | 582-22-9 [chemicalbook.com]
- 10. 3-Phenylpropylamine, 98+% | Fisher Scientific [fishersci.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review -PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Phenylpropylamine | 582-22-9 | Benchchem [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ijcrt.org [ijcrt.org]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. kinampark.com [kinampark.com]
- 23. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 24. researchgate.net [researchgate.net]
- 25. TAAR1 Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Interaction between phenylpropanolamine and monoamine oxidase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Psychotropic drugs (2). Interaction between monoamine oxidase (MAO) inhibitors and other substances - PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [(-)-2-Phenylpropylamine solubility and stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096721#2-phenylpropylamine-solubility-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com